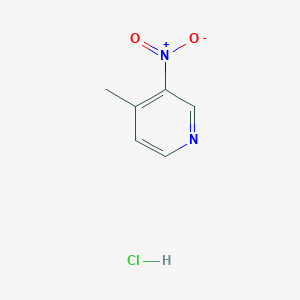

4-Methyl-3-nitropyridine hydrochloride

Descripción

Historical Context and Evolution of Nitropyridine Chemistry

Early Discoveries and Significance of Pyridine (B92270) Derivatives

Pyridine was first isolated in 1849 by the Scottish chemist Thomas Anderson from coal tar, and initially, it was regarded as a chemical curiosity. Its name, coined by Anderson, derives from the Greek word "pyr" (fire), reflecting its flammability. wikipedia.orgacs.org The correct structure of pyridine, analogous to benzene (B151609) with one CH group replaced by a nitrogen atom, was proposed independently by Wilhelm Körner and James Dewar around two decades after its discovery. wikipedia.orgacs.org

The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who produced pyridine by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube furnace. wikipedia.orgwikipedia.org Subsequent major advances, like the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924, provided general methods for creating pyridine derivatives. wikipedia.orgchempanda.com These discoveries established pyridine as a fundamental building block in organic chemistry. Its derivatives became crucial intermediates in the synthesis of a wide array of products, including dyestuffs, drugs, and agrochemicals. britannica.com

| Year | Discovery/Development | Scientist(s) | Significance |

|---|---|---|---|

| 1849 | Isolation of pyridine from coal tar | Thomas Anderson | First identification of the pyridine molecule. |

| ~1869-1871 | Elucidation of pyridine's structure | Wilhelm Körner & James Dewar | Established the structural relationship to benzene. wikipedia.orgacs.org |

| 1876 | First synthesis of pyridine | William Ramsay | First synthesis of a heteroaromatic compound. wikipedia.orgwikipedia.org |

| 1881 | Hantzsch pyridine synthesis | Arthur Rudolf Hantzsch | A major general method for synthesizing pyridine derivatives. wikipedia.orgchempanda.com |

| 1924 | Chichibabin pyridine synthesis | Aleksei Chichibabin | An improved synthesis method that underpins several industrial routes. wikipedia.orgchempanda.com |

Development of Nitration Methodologies for Pyridine Systems

The direct nitration of pyridine has historically been a significant challenge for chemists. The nitrogen atom in the pyridine ring makes it a weak base, and under the highly acidic conditions of traditional nitrating mixtures (like nitric acid and sulfuric acid), it becomes protonated. researchgate.net This forms a pyridinium (B92312) cation, which is strongly deactivated towards electrophilic aromatic substitution, making nitration reactions extremely slow and low-yielding. researchgate.net

Early methods for nitrating pyridine and its derivatives often resulted in very low yields, limiting their synthetic utility. researchgate.net Over time, more effective methodologies were developed to overcome this challenge:

Reaction with Dinitrogen Pentoxide (N₂O₅): A significant breakthrough was the use of dinitrogen pentoxide (N₂O₅). In a procedure developed by Bakke, pyridine is treated with N₂O₅, which forms an N-nitropyridinium ion. researchgate.netntnu.no This intermediate, when treated with aqueous sodium bisulfite (NaHSO₃), rearranges to yield 3-nitropyridine (B142982) in good yields. researchgate.netntnu.no The mechanism is not a direct electrophilic substitution but involves a nih.gov sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position of the ring. researchgate.netresearchgate.net

Use of Oleum: For certain substrates, such as pyridine-2,6-diamines, carrying out the nitration in a mixture of nitric acid and fuming sulfuric acid (oleum) was found to significantly increase the yield compared to using standard concentrated sulfuric acid. google.com

Nitronium Tetrafluoroborate (B81430): The use of nitronium tetrafluoroborate (NO₂BF₄) has also been explored as a nitrating agent for pyridine systems. researchgate.net For instance, nitration of 2,6-dichloropyridine (B45657) with this reagent, followed by dehalogenation, can produce 3-nitropyridine. ntnu.no

Dearomatization-Rearomatization Strategy: More recently, a practical method for the highly regioselective meta-nitration of pyridines has been developed using a dearomatization-rearomatization strategy, highlighting the continued innovation in this field. acs.org

These advancements have made a wide range of nitropyridines, which were once difficult to access, readily available for further synthetic transformations. ntnu.no

Emergence of 4-Methyl-3-nitropyridine (B1297851) and its Analogs in Synthesis

The development of more reliable nitration methods was crucial for the synthesis and study of specifically substituted nitropyridines like 4-methyl-3-nitropyridine. Previously, 4-substituted 3-nitropyridines were particularly difficult to obtain. ntnu.no The new methods made these valuable compounds more accessible. ntnu.no

4-Methyl-3-nitropyridine can be synthesized from 4-methylpyridine (B42270) (also known as γ-picoline) via nitration. google.com One reported method involves the reaction of 4-methylpyridine with N₂O₅ at very low temperatures (-78 °C), followed by reduction of the nitro group to furnish 3-amino-4-methylpyridine (B17607). google.com Another synthetic route starts from 2-amino-4-methylpyridine (B118599), which is nitrated using a mixed acid (nitric and sulfuric acid) solution. guidechem.com The resulting nitro-amino pyridine can then be converted through several steps into 4-methyl-3-nitropyridine. guidechem.com The availability of such analogs, like 2-chloro-4-methyl-3-nitropyridine (B135334), is also a result of the evolution of these synthetic techniques, involving controlled chlorination and nitration of pyridine derivatives. innospk.com

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-methyl-3-nitropyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.ClH/c1-5-2-3-7-4-6(5)8(9)10;/h2-4H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYIFDJCITXAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496830 | |

| Record name | 4-Methyl-3-nitropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856835-53-5 | |

| Record name | Pyridine, 4-methyl-3-nitro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=856835-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-nitropyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridine, 4-methyl-3-nitro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance in Modern Organic and Medicinal Chemistry

Role as a Privileged Structural Motif in Drug Design

The pyridine (B92270) ring is considered a "privileged structural motif" in medicinal chemistry. nih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them excellent starting points for drug discovery. As of 2021, approximately 14% of N-heterocyclic drugs approved by the U.S. Food and Drug Administration (FDA) contained a pyridine moiety. nih.gov

Nitropyridines, as a subclass, are valuable scaffolds for the development of new bioactive molecules. nih.gov The nitro group is a strong electron-withdrawing group, which significantly alters the electron distribution of the pyridine ring. This modification can enhance binding to biological targets and provides a chemical handle for further synthetic modifications. The nitro group facilitates reactions with nucleophiles and can be readily converted into other important functional groups, such as amines, which are common in pharmaceuticals. nih.gov

Importance as an Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

Active Pharmaceutical Ingredients (APIs) are the components of drugs that produce the desired therapeutic effect. pharmanoble.com The synthesis of these often-complex molecules relies on a series of reactions using simpler, well-defined chemical building blocks known as intermediates. pharmanoble.com

4-Methyl-3-nitropyridine and its close analogs are important intermediates in the synthesis of various APIs and other bioactive compounds. nih.govguidechem.com The strategic placement of the methyl and nitro groups on the pyridine ring allows for selective chemical transformations. A primary use is the reduction of the nitro group to an amino group, yielding 3-amino-4-methylpyridine (B17607). This amine is a key precursor for the synthesis of Nevirapine, an antiretroviral drug used in the management of HIV/AIDS. google.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆N₂O₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 138.12 g/mol | nih.govsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

| Melting Point | 24-28 °C | sigmaaldrich.com |

| Boiling Point | 238 °C | sigmaaldrich.com |

| CAS Number | 5832-44-0 | nih.govsigmaaldrich.com |

The synthetic utility of nitropyridine intermediates extends beyond just the nitro-to-amine reduction. For example, in the analog 2-chloro-4-methyl-3-nitropyridine (B135334), the chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of various other molecular fragments. innospk.com This versatility makes nitropyridine derivatives like 4-methyl-3-nitropyridine hydrochloride indispensable tools for chemists in the pharmaceutical and agrochemical industries, enabling the efficient construction of novel and effective molecules. nih.govinnospk.com

Applications in Agrochemical and Material Sciences

4-Methyl-3-nitropyridine and its derivatives are valuable intermediates in the production of agrochemicals. nbinno.comnbinnochem.comchemimpex.com They serve as foundational structures for synthesizing more complex molecules used in crop protection agents like pesticides and herbicides. chemimpex.com The specific functional groups on the pyridine ring allow for a variety of chemical modifications, leading to the development of new bioactive compounds for agricultural use.

In the realm of material science, related nitropyridine derivatives have been investigated for their non-linear optical (NLO) properties. For instance, the related compound 2-Chloro-4-methyl-3-nitropyridine is a derivative that forms an acceptor fragment in 2-adamantylamino-5-nitropyridine (AANP), a crystal known for its significant optical non-linearity. chemicalbook.com This suggests the potential of the 4-methyl-3-nitropyridine framework in the design of new materials for optical applications.

Research Scope and Objectives for this compound

The scientific investigation into this compound is driven by the need to understand its synthesis, reactivity, and fundamental properties to unlock its full potential in various applications.

The synthesis of 4-methyl-3-nitropyridine is not a trivial process and presents several challenges, often requiring multi-step procedures. One established method starts with the common industrial chemical 2-amino-4-methylpyridine (B118599). guidechem.com This process involves a series of reactions:

Nitration: The starting material is treated with a mixture of concentrated nitric and sulfuric acids to introduce a nitro group, resulting in a mixture of 2-amino-4-methyl-3-nitropyridine (B139313) and its 5-nitro isomer. guidechem.comnih.gov

Hydroxylation: The amino group of the nitrated intermediate is then converted to a hydroxyl group. guidechem.com

Chlorination: The hydroxyl group is subsequently replaced with a chlorine atom using reagents like phosphorus oxychloride (POCl3) and phosphorus pentachloride (PCl5). guidechem.com

Dechlorination: Finally, the chlorine atom is removed to yield the target molecule, 4-methyl-3-nitropyridine. guidechem.com

Advancements in synthetic methodologies for nitropyridines include the use of dinitrogen pentoxide (N2O5) for nitration, which can offer alternative pathways to these compounds. ntnu.no Research also focuses on developing more efficient, high-yield, and environmentally friendly synthetic routes, sometimes employing techniques like continuous flow chemistry for hazardous reactions. nbinno.com

The reactivity of 4-methyl-3-nitropyridine is largely dictated by the electron-deficient nature of the pyridine ring, which is further enhanced by the presence of the electron-withdrawing nitro group. This makes the compound susceptible to nucleophilic substitution reactions.

Research has shown that the nitro group in 3-nitropyridines can act as a leaving group and be displaced by various nucleophiles. nih.gov For example, in reactions with sulfur nucleophiles (thiols), the 3-nitro group can be selectively substituted. nih.gov This reactivity is significant because the nitro group is not typically considered a facile leaving group in aromatic systems unless activated. Studies on related 3-nitro-5-halopyridines have demonstrated that the 3-NO2 group can be more susceptible to nucleophilic attack than a halogen atom at the 5-position. nih.gov

The mechanism of the nitration of pyridines itself has been a subject of study. Investigations suggest that the reaction with dinitrogen pentoxide proceeds through the formation of an N-nitro-dihydropyridine-sulfonate intermediate, followed by a nih.govchemicalbook.com sigmatropic shift of the nitro group to the carbon at the 3-position. ntnu.no

The electronic properties of 4-methyl-3-nitropyridine are of fundamental interest. The interplay between the electron-donating methyl group and the electron-withdrawing nitro group influences the electron distribution within the aromatic ring. This electronic structure is reflected in its spectroscopic data. Studies on the related compound 2-Chloro-4-methyl-3-nitropyridine show that the presence of substituents alters the bond lengths and angles of the pyridine ring compared to unsubstituted pyridine. chemicalbook.com For example, the C-C bond distances in the ring and the C-H bond distances are affected by the substituents. chemicalbook.com

Spectroscopic techniques are essential tools for the characterization of 4-methyl-3-nitropyridine. Data from various methods provide insight into its molecular structure and properties.

Table 1: Physical and Chemical Properties of 4-Methyl-3-nitropyridine This table presents data for the free base form, 4-Methyl-3-nitropyridine.

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C6H6N2O2 | nbinno.comnih.govnist.govsigmaaldrich.com |

| Molecular Weight | 138.12 g/mol | nbinno.comsigmaaldrich.com |

| Appearance | Pale yellow to amber crystalline solid | nbinno.comnbinnochem.com |

| Melting Point | 24-38 °C | nbinno.comsigmaaldrich.com |

| Boiling Point | 238-268 °C | nbinno.comsigmaaldrich.com |

| Density | ~1.23-1.33 g/cm³ | nbinno.comnbinnochem.comsigmaaldrich.com |

Table 2: Spectroscopic Data for 4-Methyl-3-nitropyridine This table summarizes the types of spectroscopic information available for the characterization of 4-Methyl-3-nitropyridine.

| Spectroscopic Technique | Availability/Reference |

|---|---|

| ¹H NMR | Spectrum available |

| ¹³C NMR | Spectrum available |

| Mass Spectrometry (MS) | Spectrum available (Electron Ionization) |

| Infrared (IR) Spectroscopy | Spectrum available |

| Raman Spectroscopy | Spectrum available |

Classical and Modern Nitration Techniques

The introduction of a nitro group onto the pyridine ring, particularly at the 3-position, is a key transformation in the synthesis of the target compounds. Direct nitration of pyridine and its derivatives is often challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.

Direct Nitration of Pyridine and its Derivatives

Direct nitration of pyridine and its alkyl-substituted analogues like 4-methylpyridine (B42270) (4-picoline) typically requires harsh conditions and can lead to a mixture of products with low yields. google.com The protonation of the pyridine nitrogen under strongly acidic nitrating conditions further deactivates the ring, making the reaction even more difficult. sigmaaldrich.com

Dinitrogen pentoxide (N₂O₅) has been investigated as a nitrating agent for pyridine and its derivatives. The reaction of pyridine with N₂O₅ in an organic solvent or liquid sulfur dioxide initially forms an N-nitropyridinium salt. rsc.org Subsequent treatment with aqueous sodium bisulfite (NaHSO₃) leads to the formation of 3-nitropyridine (B142982). rsc.org This method, sometimes referred to as Bakke's procedure, can provide good yields for 4-substituted pyridines. researchgate.net For instance, the nitration of 4-methylpyridine using N₂O₅ can yield 4-methyl-3-nitropyridine. guidechem.com

The proposed mechanism involves the formation of N-nitropyridinium nitrate, which then reacts with bisulfite to form transient dihydropyridine (B1217469) intermediates. These intermediates then rearrange to yield the 3-nitropyridine product, potentially through a guidechem.comwikipedia.org sigmatropic shift of the nitro group from the nitrogen atom to the C3 position of the pyridine ring. rsc.orgresearchgate.net

Table 1: Direct Nitration of Pyridine Derivatives with Dinitrogen Pentoxide

| Starting Material | Reagents | Product | Yield | Reference |

| Pyridine | 1. N₂O₅, organic solvent; 2. aq. NaHSO₃ | 3-Nitropyridine | 77% | researchgate.net |

| 4-Methylpyridine | N₂O₅ | 4-Methyl-3-nitropyridine | Not specified | guidechem.com |

Nitronium tetrafluoroborate (B81430) (NO₂BF₄) is a powerful nitrating agent that can be used under non-aqueous, acid-free conditions. orgsyn.org This is particularly advantageous for substrates that are sensitive to acid-catalyzed hydrolysis. orgsyn.org The reaction is typically carried out in a non-reactive solvent like sulfolane. sciencemadness.org While a general method for the nitration of various aromatic compounds, its specific application to 4-methylpyridine to yield 4-methyl-3-nitropyridine has been explored. orgsyn.orgresearchgate.net The reaction involves the direct attack of the nitronium ion (NO₂⁺) on the pyridine ring.

Acetyl nitrate, generated in situ from nitric acid and acetic anhydride (B1165640), is another nitrating agent. However, it is a volatile and potentially explosive compound, requiring careful handling. youtube.com

Table 2: Nitration with Nitronium Tetrafluoroborate

| Starting Material | Reagent | Solvent | Product | Yield | Reference |

| o-Tolunitrile | NO₂BF₄ | Tetramethylene sulfone | 3,5-Dinitro-o-tolunitrile | High | orgsyn.org |

| Bibenzyl | NO₂BF₄ | Sulfolane | Dinitrobibenzyls | High | rsc.org |

The nitration of pyridine derivatives generally favors substitution at the 3-position (β-position). This is because the intermediates formed by electrophilic attack at the 2- (α-) and 4- (γ-) positions have resonance structures where the positive charge resides on the electronegative nitrogen atom, which is highly unfavorable. In contrast, attack at the 3-position results in intermediates where the positive charge is distributed only on the carbon atoms of the ring, making it the most electronically favored position for electrophilic substitution. vaia.com

For 4-substituted pyridines, such as 4-methylpyridine, the directing effect of the substituent must also be considered. The methyl group is an activating, ortho-, para-director. However, in the case of pyridine, the deactivating effect of the ring nitrogen is dominant. Therefore, nitration still preferentially occurs at the 3-position. However, the presence of the 4-methyl group can lead to the formation of a mixture of 3-nitro and 5-nitro isomers. guidechem.comwikipedia.org The separation of these isomers can be challenging.

Oxidation of Aminopyridines to Nitropyridines

An alternative to direct nitration is the oxidation of an amino group to a nitro group. This is a valuable strategy, especially when the desired isomer is difficult to obtain through direct nitration. For the synthesis of 4-methyl-3-nitropyridine, a multi-step approach starting from 2-amino-4-methylpyridine is a viable route. guidechem.com

This process typically involves the following sequence of reactions:

Nitration of 2-amino-4-methylpyridine: The starting material is nitrated using a mixture of concentrated nitric acid and sulfuric acid. This reaction yields a mixture of 2-amino-4-methyl-3-nitropyridine and 2-amino-4-methyl-5-nitropyridine. guidechem.com

Diazotization and Hydrolysis: The amino group is then converted to a hydroxyl group via a diazotization reaction with sodium nitrite (B80452) in an acidic medium, followed by hydrolysis. This step yields the corresponding 2-hydroxy-4-methyl-nitropyridine isomers. guidechem.com

Chlorination: The hydroxyl group is subsequently replaced by a chlorine atom using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅). This results in the formation of 2-chloro-4-methyl-nitropyridine isomers. guidechem.com

Dechlorination: Finally, the chloro group is removed by reduction, for example, using copper powder in the presence of benzoic acid, to afford 4-methyl-3-nitropyridine. guidechem.com

Table 3: Multi-step Synthesis of 4-Methyl-3-nitropyridine from 2-Amino-4-methylpyridine

| Step | Starting Material | Reagents | Intermediate/Product | Yield | Reference |

| 1 | 2-Amino-4-methylpyridine | Conc. H₂SO₄, Conc. HNO₃ | 2-Amino-4-methyl-3(and 5)-nitropyridine | Not specified | guidechem.com |

| 2 | 2-Amino-4-methyl-3(and 5)-nitropyridine | NaNO₂, H₂SO₄, H₂O | 2-Hydroxy-4-methyl-3(and 5)-nitropyridine | 85% | guidechem.com |

| 3 | 2-Hydroxy-4-methyl-3(and 5)-nitropyridine | POCl₃, PCl₅ | 2-Chloro-4-methyl-3(and 5)-nitropyridine | 95% | guidechem.com |

| 4 | 2-Chloro-4-methyl-3-nitropyridine | Cu powder, Benzoic acid | 4-Methyl-3-nitropyridine | 74% | guidechem.com |

Synthesis from Aliphatic Precursors

The construction of the nitropyridine ring from acyclic (aliphatic) precursors represents a fundamentally different synthetic strategy. One notable method involves the three-component ring transformation (TCRT) of 1-methyl-3,5-dinitro-2-pyridone with a ketone and an ammonia (B1221849) source. This reaction can produce nitropyridines that are not easily accessible through other methods. nih.gov In these reactions, the dinitropyridone acts as a synthetic equivalent of the unstable nitromalonaldehyde. nih.gov While this method is powerful for generating a variety of substituted nitropyridines, its specific application to synthesize 4-methyl-3-nitropyridine would depend on the selection of the appropriate ketone precursor.

An exploration of contemporary and environmentally conscious methods for synthesizing this compound and its associated derivatives reveals a significant shift towards advanced chemical strategies. These methodologies prioritize efficiency, safety, and sustainability, moving away from classical synthetic routes to embrace innovative techniques that offer improved yields and reduced environmental impact.

Reaction Mechanisms and Reactivity Studies of 4 Methyl 3 Nitropyridine Hydrochloride

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine (B92270) ring, significantly enhanced by the presence of a nitro group, makes 4-methyl-3-nitropyridine (B1297851) susceptible to attack by nucleophiles. This reactivity is channeled into several key pathways, including the substitution of hydrogen, the nitro group itself, or a halogen atom if present.

Vicarious Nucleophilic Substitution of Hydrogen (VNS)

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electrophilic aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The reaction allows for the formal substitution of a hydrogen atom by a carbon nucleophile that bears a leaving group. wikipedia.org The general mechanism involves the initial addition of a carbanion to an electron-deficient aromatic ring, forming an anionic σ-adduct, followed by a base-induced β-elimination of a leaving group from the carbanionic center to restore aromaticity. acs.orgacs.org

For nitropyridines, including 4-methyl-3-nitropyridine, VNS provides a direct route to alkylation. organic-chemistry.orgkuleuven.be However, the reactivity of 4-methyl-3-nitropyridine in VNS reactions is somewhat diminished compared to unsubstituted 3-nitropyridine (B142982). This is attributed to the electron-donating effect of the methyl group, which slightly reduces the electrophilicity of the pyridine ring. ntnu.no Despite this, the reaction can proceed under appropriate conditions. For instance, the reaction of 4-methyl-3-nitropyridine with chloroform (B151607) in the presence of potassium t-butoxide yields the corresponding dichloromethylated product. ntnu.no

| Reactant | Reagent | Base | Product | Yield |

| 4-Methyl-3-nitropyridine | Chloroform (CHCl₃) | Potassium t-butoxide | 2-(Dichloromethyl)-4-methyl-5-nitropyridine | 38% |

| Data from a study on the nucleophilic alkylation of 3-nitropyridines. ntnu.no |

The initial step of the VNS reaction is the formation of a Meisenheimer-type adduct (anionic σ-adduct). acs.orgacs.org These intermediates are central to the reaction pathway. In most VNS reactions, these adducts are transient and quickly undergo elimination to yield the final substituted product. However, their stability and subsequent transformation are highly dependent on the steric environment. acs.orgacs.org

Steric hindrance plays a crucial role in the reactivity and selectivity of VNS reactions involving 3-nitropyridine derivatives. acs.org This influence manifests in two primary ways: hindrance from the aromatic substrate and hindrance from the incoming nucleophile.

The 4-methyl group in 4-methyl-3-nitropyridine has a modest electronic deactivating effect. ntnu.no However, the more significant steric factor often comes from the nucleophile. As noted previously, bulky secondary carbanions fail to complete the VNS reaction with 3-nitropyridine because steric hindrance prevents the elimination step required for rearomatization. acs.orgacs.org The negative charge on the benzylic position of the intermediate can only be stabilized by resonance with the aromatic ring if the alkyl substituent and the adjacent nitro group are coplanar with the ring. acs.org A bulky group like isopropyl creates a steric collision with an oxygen atom of the nitro group, preventing this planarity and halting the reaction after the adduct formation. acs.orgnih.gov In contrast, less hindered primary carbanions and methyl groups are readily introduced onto the nitropyridine ring. acs.orgacs.org

| Nucleophile Precursor | Steric Profile | Reaction Outcome with 3-Nitropyridine | Rationale |

| Methyl/Primary Alkyl Sulfones | Low Hindrance | Alkylated Product | Elimination step proceeds due to minimal steric clash. acs.org |

| Isopropyl Phenyl Sulfone | High Hindrance (Secondary) | Stable Meisenheimer Adduct | Steric hindrance prevents planarization required for elimination. acs.orgacs.org |

Substitution of the Nitro Group by Heteroatom Nucleophiles

The nitro group in activated pyridine systems can function as an effective leaving group in nucleophilic aromatic substitution (SNA_r) reactions, rivaling the nucleofugicity of halogens in some cases. researchgate.net This allows for the direct introduction of heteroatom nucleophiles at the position of the nitro group.

While direct examples for 4-methyl-3-nitropyridine hydrochloride are specific, studies on closely related analogs establish the principle. For instance, the nitro group of methyl 3-nitropyridine-4-carboxylate is successfully replaced by a fluoride (B91410) anion using CsF in DMSO. mdpi.com The same substrate also reacts with other heteroatomic nucleophiles, including oxygen, nitrogen, and sulfur nucleophiles, to give the corresponding substitution products. researchgate.net Furthermore, studies on 2-methyl- and 2-arylvinyl-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by various sulfur nucleophiles (thiols) in the presence of a base like K₂CO₃. nih.gov This reaction proceeds regioselectively, favoring the displacement of the nitro group even when another potential leaving group, like a halogen, is present elsewhere on the ring. nih.gov

Substitution of Halogen Atoms (if applicable)

In halogenated derivatives of 4-methyl-3-nitropyridine, the halogen atom serves as an excellent leaving group for nucleophilic aromatic substitution, a common strategy in the synthesis of more complex molecules. nih.gov The presence of the activating nitro group facilitates the displacement of the halide by a wide range of nucleophiles.

For example, in the synthesis of Janus kinase 2 (JAK2) inhibitors, 2-chloro-5-methyl-3-nitropyridine (B188117) undergoes nucleophilic substitution of the activated chlorine atom with various secondary amines. nih.gov Similarly, the synthesis of 3,6-diazaphenothiazines involves the reaction of 4-chloro-3-nitropyridine (B21940) with sodium 3-amino-2-pyridinethiolate, where the chlorine atom is displaced by the sulfur nucleophile to form a sulfide (B99878) intermediate. nih.gov These examples highlight the synthetic utility of halo-nitropyridines, where the halogen is readily substituted to build molecular complexity.

Electrophilic Reactions

The propensity for this compound to undergo electrophilic aromatic substitution is extremely low. The pyridine ring is inherently π-deficient, a characteristic that is drastically amplified by two powerful deactivating factors. Firstly, the nitro group is one of the strongest electron-withdrawing groups, which massively reduces the electron density of the aromatic ring, making it highly resistant to attack by electrophiles. Secondly, in its hydrochloride salt form, the pyridine nitrogen is protonated, bearing a positive charge. This further depletes the ring of electron density. Consequently, the substrate is strongly deactivated towards electrophilic attack, and such reactions are not a synthetically viable pathway for the functionalization of this compound. The literature is dominated by its reactivity towards nucleophiles.

Alkylation of Pyridine Frameworks (e.g., Friedel-Crafts)

The direct alkylation of pyridine rings via the classic Friedel-Crafts reaction is generally challenging. The nitrogen atom in the pyridine ring acts as a Lewis base and readily coordinates with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the aromatic ring toward electrophilic substitution. This inherent reactivity makes standard Friedel-Crafts alkylation protocols largely ineffective for pyridine and its derivatives.

However, the functionalization of pyridine rings with alkyl groups can be achieved through alternative strategies. For nitropyridines specifically, a method known as Vicarious Nucleophilic Substitution (VNS) has been shown to be effective. This reaction involves the addition of a carbanion stabilized by a leaving group to the electron-deficient nitropyridine ring, followed by base-induced elimination to yield the alkylated product. This pathway bypasses the need for a Lewis acid catalyst and capitalizes on the electron-withdrawing nature of the nitro group to facilitate the substitution.

Another approach involves the generation of alkyl radicals, often through the oxidative decarboxylation of carboxylic acids, which can then add to the electron-deficient pyridine ring in what is known as a Minisci-type reaction. While broadly applicable, the regioselectivity of such reactions can be an issue, often resulting in mixtures of isomers.

Reduction of the Nitro Group

The reduction of the nitro group is one of the most fundamental and widely utilized transformations for nitropyridines, including 4-methyl-3-nitropyridine. This reaction converts the nitro moiety (-NO₂) into a primary amine (-NH₂), providing a gateway to a vast array of further chemical modifications. Several methods are available for this transformation, with the choice of reagent often depending on the presence of other functional groups in the molecule.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst.

Metal/Acid Systems: Employing metals like iron, tin, or zinc in an acidic medium.

Sulfide Reagents: Using sodium sulfide or ammonium (B1175870) polysulfide, which can offer selectivity in molecules with multiple nitro groups.

A review of synthetic routes for bioactive molecules highlights that the reduction of a nitro group to an amine is a key step. nih.gov For instance, in the synthesis of glycogen (B147801) synthase kinase-3 (GSK3) inhibitors, a substituted nitropyridine undergoes reduction to the corresponding amine before subsequent acylation. nih.gov

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Notes |

| H₂ / Pd/C | Methanol or Ethanol (B145695) solvent, room temperature to moderate heat | Highly efficient, but may also reduce other functional groups like alkenes or alkynes. |

| H₂ / Raney Ni | Methanol or Ethanol solvent | Often used when trying to avoid dehalogenation of aryl halides. |

| Fe / HCl or Acetic Acid | Aqueous or alcoholic solvent, heating | A classic, cost-effective method often used in industrial-scale synthesis. |

| SnCl₂ / HCl | Alcoholic solvent | A milder alternative, useful for substrates sensitive to catalytic hydrogenation. |

Catalytic Hydrogenation

Catalytic hydrogenation is a highly effective and clean method for the reduction of the nitro group in 4-methyl-3-nitropyridine. The process typically involves reacting the substrate with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction is usually carried out in a protic solvent such as ethanol or methanol. The process is generally high-yielding and produces the corresponding aminopyridine with minimal side products, as the primary byproduct is water. This method is a cornerstone in converting nitroaromatics into valuable amine intermediates. nih.gov

Role in the Synthesis of Amino Pyridines

The reduction of this compound is the primary route to synthesizing 4-methyl-3-aminopyridine . This resulting aminopyridine is a crucial building block in medicinal chemistry and materials science. The amino group can be readily diazotized, acylated, alkylated, or used in coupling reactions to construct more complex molecular architectures.

For example, the synthesis of the anti-AIDS drug Nevirapine involves an intermediate, 3-amino-2-chloro-4-methylpyridine, which is prepared from its corresponding nitro compound. google.com Similarly, various bioactive Janus kinase 2 (JAK2) inhibitors are synthesized from nitropyridine precursors that are reduced to amines as a key step in the synthetic sequence. nih.gov The transformation of the nitro group into an amine is therefore a critical step that unlocks the potential of the pyridine scaffold for creating diverse and functional molecules. A patent describes a method for preparing 3-amino-4-methylpyridine (B17607) from 4-methylpyridine-3-boronic acid as an alternative route. google.com

Oxidation Reactions

The structure of 4-methyl-3-nitropyridine offers two primary sites for oxidation: the methyl group attached to the pyridine ring and the pyridine nitrogen atom itself.

Oxidation of Methyl Group

The oxidation of the methyl group on the pyridine ring to a carboxylic acid is a known transformation for picolines (methylpyridines). This reaction typically requires strong oxidizing agents. Common reagents for this conversion include potassium permanganate (B83412) (KMnO₄) or nitric acid. For instance, the oxidation of 3-picoline to nicotinic acid can be achieved using various catalytic systems, including those based on cobalt and manganese salts with oxygen. mdpi.comgoogle.com

However, the presence of an electron-withdrawing nitro group, as in 4-methyl-3-nitropyridine, deactivates the ring and can make the oxidation of the adjacent methyl group more challenging compared to unsubstituted picolines. Research on the selective oxidation of various alkylaromatic compounds in supercritical water noted that 2-nitrotoluene (B74249) gave very poor yields of the corresponding carboxylic acid, suggesting that the nitro group impedes the oxidation of the methyl group. psu.edu A study on the synthesis of JAK2 inhibitors involved the oxidation of the methyl group of 2-chloro-5-methyl-3-nitropyridine to a carboxylic acid, demonstrating that the reaction is feasible on a nitrated pyridine ring, though it may require specific conditions. nih.gov

N-Oxidation of Pyridine Derivatives

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. This transformation is typically accomplished using peroxy acids, such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in acetic acid. orgsyn.org The resulting N-oxide group is highly polar and significantly alters the electronic properties of the pyridine ring. acs.org

The formation of an N-oxide can influence the reactivity of the ring in subsequent reactions. For example, the nitration of pyridine-N-oxide occurs preferentially at the 4-position, whereas the nitration of pyridine itself requires harsh conditions and gives the 3-nitro product in low yield. oc-praktikum.de A detailed procedure exists for the preparation of 3-methyl-4-nitropyridine-1-oxide, which is synthesized by the nitration of 3-methylpyridine-1-oxide. orgsyn.org This indicates that N-oxidation can be a strategic step to direct further functionalization. The N-oxide functionality itself can be of interest, as seen in various bioactive molecules where it can enhance solubility or act as a prodrug element. acs.orgnih.gov Research has also been conducted on the reactivity of 4-nitropyridine-N-oxide, where the nitro group can be readily displaced by nucleophiles, providing a versatile method for preparing 4-substituted pyridines. capes.gov.brnih.gov

Cyclization Reactions

Cyclization reactions involving derivatives of 4-methyl-3-nitropyridine are crucial for the synthesis of various fused heterocyclic compounds, which are significant scaffolds in medicinal chemistry.

While 4-methyl-3-nitropyridine itself is not directly cyclized in a single step, its derivative, 3-amino-4-methylpyridine (obtained via reduction of the nitro group), is a key precursor for the synthesis of 6-azaindoles (1H-pyrrolo[2,3-c]pyridines). A notable method is the formal [4+1] electrophilic cyclization. researchgate.netchemrxiv.orgrsc.org This reaction involves treating 3-amino-4-methylpyridine derivatives with a C1-bielectrophile, such as trifluoroacetic anhydride (B1165640) (TFAA). chemrxiv.org

The reaction proceeds through a proposed mechanism where the aminopyridine is first acylated. The key step involves the activation of the 4-methyl group, which is driven by the preliminary formation of a 1-(trifluoroacetyl)pyridin-1-ium salt. digitellinc.com This intermediate facilitates the deprotonation of the methyl group, which then attacks the acyl carbon, leading to cyclization and subsequent aromatization to the 6-azaindole (B1212597) ring system. chemrxiv.org The scope of this transformation has been investigated with various reagents and substituted pyridines.

Table 1: Reagents for [4+1] Cyclization of 3-Amino-4-methylpyridines

| Electrophilic Reagent | Abbreviation | Resulting Substituents on Azaindole Ring | Reference |

| Trifluoroacetic anhydride | TFAA | 2-Trifluoromethyl, 3-Trifluoroacetyl | researchgate.netrsc.org |

| Difluoroacetic anhydride | DFAA | 2-Difluoromethyl, 3-Difluoroacetyl | rsc.org |

| Trichloroacetic anhydride | TCAA | 2-Trichloromethyl, 3-Trichloroacetyl | rsc.org |

| Vilsmeier-Haack reagent | VHR | 2-Unsubstituted, 3-Formyl | rsc.org |

This methodology provides a scalable, metal-free, one-pot synthesis for a variety of substituted 6-azaindoles, which are valuable building blocks in drug discovery. chemrxiv.org The reaction is regioselective and tolerant of various substituents on the pyridine ring, although steric hindrance at the position alpha to the ring nitrogen can inhibit the reaction by preventing the formation of the crucial pyridinium (B92312) salt intermediate. digitellinc.com

Kinetic and Thermodynamic Investigations of Reactions

Understanding the kinetics and thermodynamics of reactions involving 4-methyl-3-nitropyridine is essential for optimizing reaction conditions and elucidating mechanisms. While specific experimental data for the hydrochloride salt is sparse in readily available literature, studies on related nitropyridine derivatives provide significant insights.

Kinetic studies on nucleophilic aromatic substitution (SNAr) reactions of nitropyridine derivatives are fundamental to quantifying their reactivity. For reactions involving pyridines as nucleophiles, Brønsted-type plots, which correlate the logarithm of the rate constant (log kN) with the pKa of the pyridine, are often linear. For the pyridinolysis of nitrophenyl thionocarbonates, the slope of this plot (β value) can be close to 1.0, suggesting a mechanism where the rate-determining step involves the decomposition of a tetrahedral intermediate (T+/-) formed after the initial nucleophilic attack. nih.gov

For a hypothetical SNAr reaction on a substrate using a series of substituted pyridines including 4-methyl-3-nitropyridine, the rate would depend on factors like the nucleophilicity of the pyridine nitrogen and the nature of the leaving group and solvent. The presence of the electron-withdrawing nitro group on the pyridine ring significantly lowers its basicity and nucleophilicity compared to pyridine itself, which would result in a slower reaction rate if it were used as a nucleophile. Conversely, when 4-methyl-3-nitropyridine is the substrate, the nitro group activates the ring toward nucleophilic attack.

The thermodynamic stability of nitropyridines and the intermediates in their reactions can be evaluated using computational methods like Density Functional Theory (DFT). Such studies allow for the calculation of properties like heats of formation (HOF) and nucleus-independent chemical shifts (NICS), which serve as indicators of aromaticity and stability. researchgate.net

Generally, the introduction of a nitro group to an aromatic ring is a thermodynamically destabilizing process due to its electron-withdrawing nature. However, the relative stability among isomers is influenced by the position of the substituents. DFT calculations on various nitropyridine derivatives show trends in their gas-phase heats of formation. researchgate.net Lower heat of formation corresponds to greater thermodynamic stability. These calculations are crucial for predicting the energy of reaction intermediates and the feasibility of reaction pathways.

Table 2: Calculated Gas-Phase Heats of Formation (HOF) for Select Pyridine Derivatives (B3LYP/6-31G(d,p))

| Compound | Heat of Formation (kcal/mol) | Reference |

| Pyridine | 32.89 | researchgate.net |

| 2-Nitropyridine | 48.42 | researchgate.net |

| 3-Nitropyridine | 44.50 | researchgate.net |

| 4-Nitropyridine | 44.11 | researchgate.net |

| 2,6-Dinitropyridine | 57.08 | researchgate.net |

| 3,5-Dinitropyridine | 41.52 | researchgate.net |

Note: Data for 4-methyl-3-nitropyridine is not specified in the cited study, but the table illustrates the thermodynamic effect of nitration on the pyridine ring.

The data indicates that 3- and 4-nitropyridines are more stable than 2-nitropyridine. The stability of intermediates, such as Meisenheimer complexes in SNAr reactions, is also a critical factor. The electron-withdrawing nitro group, especially when positioned ortho or para to the point of nucleophilic attack, effectively stabilizes the anionic charge in such intermediates through resonance and inductive effects, thereby lowering the activation energy of the reaction.

Linear Free Energy Relationships (LFERs), most famously represented by the Hammett equation, are powerful tools for studying reaction mechanisms. wikipedia.org The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant of the reference compound (k₀) through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org

Substituent Constant (σ): Quantifies the electronic effect (resonance and inductive) of a particular substituent. For the 4-methyl group, σ is negative, indicating it is an electron-donating group. For the 3-nitro group, σ is positive and large, indicating it is a strong electron-withdrawing group.

Reaction Constant (ρ): Measures the sensitivity of a reaction to the electronic effects of substituents. Its sign and magnitude provide mechanistic insights. wikipedia.org

While a specific Hammett plot for a reaction series involving this compound is not available, the principles can be illustrated. If 4-methyl-3-nitropyridine were part of a series of substituted pyridines acting as nucleophiles, the reaction constant (ρ) would likely be negative, as electron-donating groups on the pyridine would increase its nucleophilicity and accelerate the reaction.

Conversely, if 4-methyl-3-nitropyridine were the substrate in a nucleophilic aromatic substitution, the ρ value for substituents on an attacking nucleophile would be positive. For substituents on the pyridine ring itself (in a hypothetical series of substituted 3-nitropyridines), a large positive ρ value would be expected, indicating that electron-withdrawing groups strongly accelerate the reaction by stabilizing the negatively charged transition state. rsc.org

Table 3: Interpretation of the Hammett Reaction Constant (ρ)

| Value of ρ | Interpretation | Mechanistic Implication for SNAr |

| Large positive (ρ > 1) | Reaction is highly sensitive to substituents; rate is accelerated by electron-withdrawing groups (EWGs). | Buildup of significant negative charge in the transition state (e.g., formation of a Meisenheimer complex). |

| Small positive (0 < ρ < 1) | Reaction is less sensitive to substituents; rate is moderately accelerated by EWGs. | Buildup of some negative charge in the transition state. |

| Negative (ρ < 0) | Reaction rate is accelerated by electron-donating groups (EDGs). | Buildup of positive charge in the transition state, or loss of negative charge. |

Computational and Spectroscopic Characterization in Research

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are instrumental in exploring the molecular properties of nitropyridine derivatives from a theoretical standpoint. These computational methods allow for the detailed analysis of electronic structure, molecular orbitals, and charge distribution.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules like 4-Methyl-3-nitropyridine (B1297851). DFT methods are employed to calculate optimized molecular geometries, heats of formation, and other electronic characteristics. tandfonline.comresearchgate.net For instance, studies on various nitropyridine derivatives have utilized DFT methods such as B3LYP, B3P86, and B3PW91 with different basis sets to calculate their heats of formation through appropriate isodesmic reactions. tandfonline.comresearchgate.net Such calculations are foundational for understanding the stability of these compounds. researchgate.net

In a study on the related compound 2-amino-3-methyl-5-nitropyridine (B21948) (2A3M5NP), DFT calculations using the B3LYP method with basis sets like 6-311G(d,p) and cc-pVTZ were performed to determine the most energetically stable configuration and to analyze its vibrational frequencies. nih.gov The choice of functional and basis set is critical, with research often comparing different combinations to find the most accurate model for predicting experimental results. nih.gov For example, in a study of other heterocyclic systems, the ωB97XD functional was found to be highly accurate for predicting energy gaps, while a more cost-effective method involved geometry optimization with B3LYP followed by a single-point energy calculation with ωB97XD. nih.gov These computational approaches provide a framework for understanding the structural and electronic properties of substituted pyridines. nih.govrsc.org

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for describing the chemical reactivity and kinetic stability of a molecule. schrodinger.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions and charge transfer. irjweb.com

For the related compound 4-amino-3-nitropyridine (B158700), the HOMO and LUMO energies were calculated to understand the charge transfer within the molecule. researchgate.net Similarly, for 2-amino-3-methyl-5-nitropyridine, the HOMO-LUMO energies were determined using the B3LYP/cc-pVTZ basis set, revealing that the energy gap is a key factor in the intramolecular charge transfer that contributes to its bioactivity. nih.gov The energy of the HOMO is associated with its electron-donating ability, while the LUMO's energy indicates its capacity to accept electrons. schrodinger.com The analysis of these frontier orbitals helps in identifying the most probable sites for electrophilic and nucleophilic attacks.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 2-amino-3-methyl-5-nitropyridine | B3LYP/cc-pVTZ | -6.73 | -2.21 | 4.52 | nih.gov |

| 4-amino-3-nitropyridine | B3LYP/6-311++G(d,p) | -6.45 | -2.58 | 3.87 | researchgate.net |

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that align with the familiar Lewis structure concepts of core electrons, lone pairs, and bonds. blogspot.com This method is particularly useful for analyzing hyperconjugative interactions and intramolecular charge transfer (ICT). nih.gov

Computational chemistry offers powerful tools for predicting the site- and regioselectivity of organic reactions, which is essential for synthesis planning. rsc.org For electrophilic aromatic substitution reactions like nitration, the position where the nitro group attaches to the pyridine (B92270) ring is governed by the electronic properties of the ring and its substituents. The strong electron-withdrawing nature of the nitro group and the pyridine nitrogen deactivates the ring towards electrophilic attack. mdpi.com

Computational models can predict the most likely position for nitration by calculating the electron density at various points on the aromatic ring. For 4-methylpyridine (B42270) (γ-picoline), the methyl group is an activating group, which would direct incoming electrophiles. The nitration of pyridine itself is difficult and typically requires harsh conditions, often yielding the 3-nitro derivative. researchgate.net Computational tools can model the reaction pathway, analyze transition states, and calculate activation energies to predict the most favorable product, thus guiding synthetic efforts to achieve specific isomers like 4-Methyl-3-nitropyridine. rsc.orgfrontiersin.org

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the structure of newly synthesized compounds and for studying their molecular vibrations. The combination of experimental spectra with theoretical calculations provides a powerful approach for detailed structural assignment.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman, provides a molecular fingerprint based on the vibrational modes of a compound. nih.gov Experimental spectra are often complemented by DFT calculations, which can predict vibrational frequencies with a high degree of accuracy after applying appropriate scaling factors. nih.gov This combined approach allows for the confident assignment of observed spectral bands to specific molecular motions. niscpr.res.in

For nitropyridine derivatives, characteristic vibrational modes include C-H stretching, ring breathing modes, and vibrations associated with the methyl and nitro functional groups. niscpr.res.inresearchgate.net In a study of the related 2-hydroxy-5-methyl-3-nitropyridine, FTIR and Raman spectra were analyzed to assign the vibrational frequencies of the substituents. niscpr.res.in The asymmetric and symmetric stretching vibrations of the NO₂ group are particularly prominent and are expected to appear in specific regions of the infrared spectrum. researchgate.net PubChem provides experimental FTIR data for 4-Methyl-3-nitropyridine, which serves as a direct reference for its vibrational characteristics. nih.gov

| Vibrational Assignment | Compound | FTIR (Experimental) | FT-Raman (Experimental) | Reference |

|---|---|---|---|---|

| NO₂ Symmetric Stretch | 2-hydroxy-5-methyl-3-nitropyridine | 1326 | 1331 | niscpr.res.in |

| NO₂ Asymmetric Stretch | 2-hydroxy-5-methyl-3-nitropyridine | 1578 | 1580 | niscpr.res.in |

| C-CH₃ Stretch | 2-hydroxy-5-methyl-3-nitropyridine | 1296 | 1295 | niscpr.res.in |

| NO₂ Symmetric Stretch | 4-amino-3-nitropyridine | 1321 | 1322 | researchgate.net |

| NO₂ Asymmetric Stretch | 4-amino-3-nitropyridine | 1570 | 1571 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 4-Methyl-3-nitropyridine, both ¹H and ¹³C NMR provide critical data for confirming its identity. While specific data for the hydrochloride salt is not detailed in readily available literature, analysis of the free base, 4-Methyl-3-nitropyridine, offers significant insight.

¹H NMR spectra confirm the presence of the methyl group and the three distinct protons on the pyridine ring. sigmaaldrich.com ¹³C NMR spectra complement this by identifying the six unique carbon atoms in the molecule, including the methyl carbon and the five carbons of the pyridine ring, with chemical shifts influenced by the electron-withdrawing nitro group. nih.gov The analysis of these spectra, often supported by quantum chemical calculations, confirms the assumed molecular structure. researchgate.net

Table 1: Representative NMR Data for 4-Methyl-3-nitropyridine (Free Base)

| Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H | Varies | Signal for methyl protons |

| ¹H | Varies | Signals for aromatic protons |

| ¹³C | Varies | Signal for methyl carbon |

| ¹³C | Varies | Signals for pyridine ring carbons |

Note: Actual chemical shifts are dependent on the solvent and experimental conditions. This table is a representation.

UV-Visible and Emission Spectroscopy

UV-Visible and emission spectroscopy are employed to study the electronic transitions within a molecule. For nitropyridine derivatives, these spectra are typically characterized by electronic transitions involving the π-system of the pyridine ring and the nitro group. researchgate.net

In studies of related compounds, such as 2-methyl- and 2-arylvinyl-3-nitropyridines, UV-Vis spectroscopy is used to establish correlations between the molecular substitution pattern and the photophysical properties. nih.gov Research on other complex nitropyridine derivatives has utilized UV-Vis and emission spectra to analyze singlet and triplet states, assigning unique spectral patterns that originate from the specific electronic systems within the molecule. researchgate.net Although specific spectra for 4-Methyl-3-nitropyridine hydrochloride are not widely published, analysis would similarly probe the electronic structure, with the protonation of the pyridine nitrogen in the hydrochloride salt potentially inducing shifts in the absorption and emission maxima compared to the free base.

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While the specific crystal structure of this compound has not been detailed in the reviewed literature, XRD studies on closely related molecules like 3-Methyl 4-Nitropyridine N-oxide (POM) and other nitropyridine derivatives provide a clear indication of the insights this technique offers. researchgate.netresearchgate.net

For such compounds, single-crystal X-ray diffraction analysis reveals critical structural parameters, including:

Bond lengths and angles.

The planarity of the pyridine ring.

The torsion angle between the nitro group and the pyridine ring. nih.gov

Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net

In the case of this compound, an XRD study would precisely determine the geometry of the protonated pyridine ring, the conformation of the nitro and methyl groups, and the position of the chloride counter-ion, providing unequivocal structural proof. nih.gov

Mass Spectrometry for Product Identification

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound and for gaining structural information through fragmentation patterns. For 4-Methyl-3-nitropyridine, electron ionization mass spectrometry (EI-MS) is commonly used. nist.gov

The mass spectrum of 4-Methyl-3-nitropyridine shows a molecular ion peak corresponding to its molecular weight, confirming the identity of the compound. nih.govnist.gov The fragmentation pattern provides further structural confirmation, revealing characteristic losses of fragments such as the nitro group (NO₂) and other parts of the molecule. This data is crucial for identifying the compound in reaction mixtures and for confirming the success of a synthesis.

Table 2: Key Data from Mass Spectrometry of 4-Methyl-3-nitropyridine

| Feature | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₆N₂O₂ | nist.gov |

| Molecular Weight | 138.12 g/mol | sigmaaldrich.comnih.gov |

Chromatographic Methods in Reaction Monitoring and Analysis

Chromatographic techniques are indispensable for separating and analyzing the components of a mixture, making them essential for monitoring the progress of reactions and assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used for the analysis of 4-Methyl-3-nitropyridine.

Commercial sources specify that the purity of 4-Methyl-3-nitropyridine is often determined by GC. nih.gov HPLC methods are also widely applicable for the analysis of pyridine derivatives and can be used for both analytical and preparative separations. bldpharm.com In a synthetic process, these techniques allow researchers to:

Track the consumption of starting materials.

Monitor the formation of this compound.

Identify the presence of any byproducts or impurities.

Quantify the purity of the isolated product. bldpharm.com

The development of a robust chromatographic method, often coupled with a mass spectrometer (LC-MS or GC-MS), is a critical step in ensuring the quality and consistency of the synthesized compound.

Derivatives, Analogs, and Their Synthetic Utility in Research

Synthesis of Substituted Nitropyridine Analogs

The synthesis of substituted nitropyridine analogs from 4-methyl-3-nitropyridine (B1297851) is a key area of research, enabling the development of new compounds with potential applications in medicinal chemistry and materials science.

Halogenated nitropyridines are important intermediates for further chemical modifications. A notable example is the synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine (B584128). chemicalbook.comindiamart.comnbinno.comcymitquimica.com The process begins with the bromination of 2-methoxy-4-methyl-3-nitropyridine (B66577). chemicalbook.com In a typical procedure, 2-methoxy-4-methyl-3-nitropyridine is dissolved in acetic acid, and sodium acetate (B1210297) is added. chemicalbook.com Subsequently, bromine is introduced dropwise to the solution. chemicalbook.com The reaction mixture is then quenched, and the solid product is collected by filtration, washed, and dried to yield 5-bromo-2-methoxy-4-methyl-3-nitropyridine as a light yellow solid. chemicalbook.com The starting material, 2-methoxy-4-methyl-3-nitropyridine, can be prepared from 2-chloro-4-methyl-3-nitropyridine (B135334).

Synthesis of 5-Bromo-2-methoxy-4-methyl-3-nitropyridine

| Starting Material | Reagents | Solvent | Yield | Reference |

|---|

The introduction of alkyl or aryl groups onto the nitropyridine ring can be achieved through various methods, including Vicarious Nucleophilic Substitution (VNS). acs.orgacs.orgresearchgate.netresearchgate.net This method allows for the C-H alkylation of electrophilic nitropyridines by reacting them with sulfonyl-stabilized carbanions. acs.orgacs.orgresearchgate.net The reaction proceeds through the formation of a Meisenheimer-type adduct, followed by a base-induced elimination of sulfinic acid. acs.orgacs.orgresearchgate.net While primary alkyl groups can be readily introduced, the reaction with secondary carbanions may be hindered. acs.orgacs.org For instance, the reaction of 3-nitropyridine (B142982) with the secondary carbanion of isopropyl phenyl sulfone did not yield the alkylated product, but instead an N-protonated Meisenheimer-type adduct was isolated. acs.orgacs.org

The VNS method has been successfully used in the alkylation of 3-nitropyridines to produce dichloromethyl- and alkoxycarbonylmethyl-β-nitropyridines. researchgate.net The stability of the resulting alkylated nitropyridine anions allows for further reactions, such as quenching with an electrophile like Selectfluor to produce benzyl (B1604629) fluorides. acs.org

Direct arylation of pyridine (B92270) N-oxides, which can be precursors to or derived from nitropyridines, has also been studied. nih.gov This can be catalyzed by palladium complexes, although the mechanism can be complex, potentially involving cooperative catalysis between different palladium species. nih.gov

Examples of Alkylation of Nitropyridines via VNS

| Nitropyridine Substrate | Alkylating Agent | Product Type | Reference |

|---|---|---|---|

| 3-Nitropyridine | Isopropyl phenyl sulfone | N-protonated Meisenheimer-type adduct | acs.orgacs.org |

The synthesis of nitro-amino pyridine derivatives is a critical transformation, as the amino group can serve as a handle for further functionalization or be a key feature for biological activity. acs.orgresearchgate.net One common route is the amination of halonitropyridines. acs.org For example, 4-amino-3-nitropyridine (B158700) can be prepared from 4-ethoxy-3-nitropyridine (B157411) by heating it with ammonium (B1175870) acetate. chemicalbook.com The reaction results in the substitution of the ethoxy group with an amino group, yielding the desired product as a yellow precipitate. chemicalbook.com

Another approach involves the direct amination of nitropyridines. ntnu.no Oxidative amination of 3-nitropyridines with ammonia (B1221849) in the presence of potassium permanganate (B83412) in a DMSO/water mixture can selectively produce 2-amino-5-nitropyridine (B18323). ntnu.no The Vicarious Nucleophilic Substitution (VNS) method can also be employed for the amination of 3-nitropyridines, offering high regioselectivity for substitution at the position para to the nitro group. researchgate.netntnu.no

The synthesis of 4-methyl-3-nitro-pyridin-2-amine has been reported, and its crystal structure reveals an intramolecular hydrogen bond between the amino and nitro groups. nih.gov

Synthesis of 4-Amino-3-nitropyridine

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|

Functionalization of the Nitropyridine Core

The nitropyridine core's reactivity allows for the introduction of various functional groups, expanding its synthetic utility.

The introduction of a carboxyl group can be achieved through the oxidation of a methyl group on the pyridine ring. For instance, 2-chloro-5-methyl-3-nitropyridine (B188117) can be oxidized to form the corresponding carboxylic acid, which is a key step in the synthesis of certain bioactive molecules. nih.gov The resulting carboxylic acid can then be coupled with amines to form amides. nih.gov

The alkylation of the nitropyridine ring, as discussed in section 5.1.2, can be followed by further transformations. For example, the reduction of the nitro group to an amino group, followed by acylation, can introduce an amide functionality. acs.org

Three-component ring transformations using dinitropyridone as a starting material can lead to the synthesis of nitropyridines with various substituents, including those with alkenyl or alkynyl groups. nih.govresearchgate.net This method offers a versatile route to functionalized nitropyridines. nih.govresearchgate.net

Nitropyridyl isocyanates are reactive intermediates that can be used to synthesize a range of derivatives, such as ureas and carbamates. The preparation of 3-nitro-4-pyridyl isocyanate and 5-nitro-2-pyridyl isocyanate has been reported. researchgate.net These compounds are typically formed through the Curtius rearrangement of the corresponding acyl azides. researchgate.netwikipedia.orggoogle.com The acyl azides are, in turn, prepared from the corresponding carboxylic acid hydrazides. researchgate.net For example, methyl 3-nitro-4-pyridinecarboxylate can be converted to the hydrazide, which is then transformed into the acyl azide (B81097) and subsequently rearranged to the isocyanate. researchgate.net It has been noted that electron-withdrawing groups like the nitro group can reduce the tendency of isocyanatopyridines to dimerize or trimerize, making them more stable for synthetic applications. researchgate.net

Non-phosgene methods for isocyanate synthesis are also being explored, which often involve the thermal decomposition of carbamates. nih.gov These carbamates can be synthesized from nitro or amino compounds. nih.gov

General Methods for Isocyanate Synthesis

| Method | Precursor | Key Intermediate | Reference |

|---|---|---|---|

| Curtius Rearrangement | Acyl hydrazide | Acyl azide | researchgate.netwikipedia.orggoogle.com |

| Phosgenation | Amine | Carbamoyl chloride | wikipedia.org |

Synthesis of Fused Heterocyclic Systems from 4-Methyl-3-nitropyridine Precursors

The reactivity of the methyl group adjacent to the nitro group in 4-methyl-3-nitropyridine allows for cyclization reactions to form fused bicyclic systems. This precursor is particularly valuable for creating the pyrrole (B145914) ring portion of azaindoles and pyrrolopyridines.

Azaindoles, also known as pyrrolopyridines, are bioisosteres of indole (B1671886) and represent privileged structures in drug discovery programs. researchgate.net Several classical indole syntheses have been adapted for the preparation of azaindoles using 4-methyl-3-nitropyridine as a key starting material.

One established method is the Reissert indole synthesis . In this approach, 4-methyl-3-nitropyridine is treated with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide. tugraz.atuni-muenchen.de This reaction forms a pyruvate (B1213749) intermediate which, upon reductive cyclization using catalysts such as palladium on charcoal (Pd/C) or iron in acetic acid, yields the corresponding 6-azaindole-2-carboxylate. tugraz.atuni-muenchen.de

Another significant method is the Bartoli indole synthesis , which utilizes the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. The reaction of 4-methyl-3-nitropyridine with vinylmagnesium bromide has been shown to produce 6-azaindole (B1212597), albeit in a modest yield of 18%. acs.org Research has indicated that the yield of this transformation can be substantially improved by introducing a halogen at the 2-position of the pyridine ring; for instance, 2-chloro-4-methyl-3-nitropyridine gives the corresponding azaindole in a more efficient 50% yield. acs.org

Furthermore, 4-methyl-3-nitropyridine can undergo condensation with various aryl aldehydes to generate 2-aryl substituted 6-azaindoles, expanding the diversity of accessible structures. researchgate.net

| Synthetic Method | Key Reagents | Precursor | Product Type | Reference |

|---|---|---|---|---|

| Reissert Synthesis | 1. Diethyl oxalate, Sodium ethoxide 2. Reductive agent (e.g., Fe/AcOH) | 4-Methyl-3-nitropyridine | 6-Azaindole-2-carboxylate | tugraz.at, uni-muenchen.de |

| Bartoli Synthesis | Vinylmagnesium bromide | 4-Methyl-3-nitropyridine | 6-Azaindole | acs.org |

| Condensation/Cyclization | Aryl aldehydes | 4-Methyl-3-nitropyridine | 2-Aryl-6-azaindoles | researchgate.net |

| Bartoli Synthesis (Modified) | Vinylmagnesium bromide | 2-Chloro-4-methyl-3-nitropyridine | 7-Chloro-6-azaindole | acs.org |

The synthetic utility of 4-methyl-3-nitropyridine derivatives extends beyond simple bicyclic systems to the assembly of complex, fused polycyclic heterocycles. A notable example is the synthesis of the novel ring system bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine. nih.gov

The synthesis commences with a derivative, 2-methoxy-4-methyl-3-nitropyridine, which is prepared from the parent compound. This precursor is reacted with diethyl oxalate to form an ethyl 3-(2-methoxy-3-nitropyridin-4-yl)-2-oxopropanoate intermediate. nih.gov This key intermediate possesses the necessary functional groups for subsequent cyclization and fusion steps. Through a series of further transformations, this propanoate derivative is used as a building block to construct the complex, multi-ring bispyrido-pyrrolo-pyrazine structure. nih.gov This multi-step process highlights how the initial functionality of the nitropyridine precursor directs the formation of intricate, fused tris-heterocyclic systems.

| Stage | Key Precursor/Intermediate | Transformation | Reference |

|---|---|---|---|

| 1 | 2-Methoxy-4-methyl-3-nitropyridine | Reaction with diethyl oxalate | nih.gov |

| 2 | Ethyl 3-(2-methoxy-3-nitropyridin-4-yl)-2-oxopropanoate | Serves as a key building block for further cyclizations | nih.gov |

| 3 | (Intermediates from Stage 2) | Multi-step sequence to form the final fused system | nih.gov |

Synthesis of Radiolabeled Nitropyridine Compounds for Research

Nitropyridine derivatives serve as crucial precursors in the synthesis of radiolabeled compounds for use as imaging agents in Positron Emission Tomography (PET). PET is a powerful non-invasive imaging technique used in both clinical diagnostics and biomedical research. The development of novel PET radioligands allows for the visualization and quantification of biological targets, such as receptors and enzymes, in living subjects.

A key challenge in PET radiochemistry is the rapid and efficient incorporation of short-lived positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min) and carbon-11 (B1219553) (¹¹C, t½ ≈ 20 min), into a target molecule. Nitropyridine precursors are well-suited for this purpose, as the electron-withdrawing nitro group can activate the pyridine ring for nucleophilic substitution or be reduced to an amino group following the radiolabeling step.

For instance, the synthesis of [¹⁸F]5-methyl-3-fluoro-4-aminopyridine ([¹⁸F]5Me3F4AP), a potential PET tracer for imaging voltage-gated potassium (K⁺) channels, begins with a nitropyridine precursor. biorxiv.org The synthesis involves a nucleophilic isotope exchange reaction on 3-fluoro-5-methyl-4-nitropyridine (B15521877) N-oxide, followed by the reduction of both the nitro group and the N-oxide to yield the final radiolabeled aminopyridine. biorxiv.orgrsc.org

Another strategy involves the use of carbon-11. The radiotracer [¹¹C]3-methyl-4-aminopyridine ([¹¹C]3Me4AP) is synthesized via a palladium- and copper-comediated [¹¹C]methylation reaction. nih.gov This method uses [¹¹C]methyl iodide, produced from a cyclotron, to methylate a 3-(tributylstannyl)pyridin-4-amine precursor under mild conditions, affording the final product in good radiochemical yield and high purity. nih.gov These examples demonstrate the critical role of nitropyridine-derived structures in advancing molecular imaging research.

| Final Radiotracer | Isotope | Precursor Type | Labeling Method | Reference |

|---|---|---|---|---|

| [¹⁸F]5-Methyl-3-fluoro-4-aminopyridine | ¹⁸F | Nitropyridine N-oxide derivative | Nucleophilic isotope exchange followed by reduction | biorxiv.org |

| [¹¹C]3-Methyl-4-aminopyridine | ¹¹C | Stannylated aminopyridine derivative | Pd(0)-Cu(I) comediated [¹¹C]methylation | nih.gov |

Compound Index

| Compound Name |

|---|

| [¹¹C]3-Methyl-4-aminopyridine |

| [¹⁸F]5-Methyl-3-fluoro-4-aminopyridine |

| 2-Chloro-4-methyl-3-nitropyridine |

| 2-Methoxy-4-methyl-3-nitropyridine |

| 3-(Tributylstannyl)pyridin-4-amine |

| 3-Fluoro-5-methyl-4-nitropyridine N-oxide |

| 4-Methyl-3-nitropyridine |

| 4-Methyl-3-nitropyridine hydrochloride |

| 6-Azaindole |

| 6-Azaindole-2-carboxylate |

| Bispyrido[4',3':4,5]pyrrolo[1,2-a:1',2'-d]pyrazine |

| Carbon-11 |

| Diethyl oxalate |

| Ethyl 3-(2-methoxy-3-nitropyridin-4-yl)-2-oxopropanoate |

| Fluorine-18 |

| Vinylmagnesium bromide |

Applications of 4 Methyl 3 Nitropyridine Hydrochloride in Advanced Chemical Synthesis

Building Block for Complex Organic Molecules

In modern organic and medicinal chemistry, the concept of "building blocks"—functionalized molecules used for modular assembly—is fundamental. sigmaaldrich.comchemistryworld.com 4-Methyl-3-nitropyridine (B1297851) hydrochloride fits this role perfectly, providing a readily available heterocyclic scaffold that chemists can elaborate upon. The diverse reactivity of the nitro group and the potential for functionalization on the pyridine (B92270) ring allow for its use in creating sophisticated molecular frameworks. nih.gov